molecular formula C6H6ClNO2S B2623678 Pyridine, 2-chloro-4-(methylsulfonyl)- CAS No. 99903-03-4

Pyridine, 2-chloro-4-(methylsulfonyl)-

Cat. No. B2623678
CAS RN: 99903-03-4
M. Wt: 191.63
InChI Key: USPURJZIFMFHCR-UHFFFAOYSA-N
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Description

“Pyridine, 2-chloro-4-(methylsulfonyl)-” is a type of substituted pyridine with diverse functional groups . These types of pyridines are important structural motifs found in numerous bioactive molecules . They are often found in various natural products, drug molecules, vitamins, and materials .


Synthesis Analysis

The synthesis of substituted pyridines like “Pyridine, 2-chloro-4-(methylsulfonyl)-” often involves a ring cleavage methodology reaction . This method allows for the introduction of various bio-relevant functional groups to the pyridine .


Molecular Structure Analysis

The molecular structure of “Pyridine, 2-chloro-4-(methylsulfonyl)-” consists of a six-membered heterocyclic scaffold . This structure can be modified by introducing various functional groups, which can improve the biological activities and physical properties of the pyridine analogs .


Chemical Reactions Analysis

The chemical reactions involving “Pyridine, 2-chloro-4-(methylsulfonyl)-” often involve the introduction of various functional groups to the pyridine scaffold . For example, the introduction of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Pyridine, 2-chloro-4-(methylsulfonyl)-” can be influenced by the introduction of various functional groups into the pyridine scaffold . For example, the introduction of a carboxylic acid moiety at the C-3 position of the pyridine can improve its biological activities .

Mechanism of Action

Pyridine, 2-chloro-4-(methylsulfonyl)- is known to inhibit the activity of enzymes such as COX-2 and 5-LOX, which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. It also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Pyridine, 2-chloro-4-(methylsulfonyl)- has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
Pyridine, 2-chloro-4-(methylsulfonyl)- has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models. Pyridine, 2-chloro-4-(methylsulfonyl)- has also been shown to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

Pyridine, 2-chloro-4-(methylsulfonyl)- is a versatile compound that can be used as a building block for the synthesis of various compounds. It has also been shown to have potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. However, Pyridine, 2-chloro-4-(methylsulfonyl)- is a toxic compound and should be handled with care. It is also expensive and may not be readily available in some laboratories.

Future Directions

There are several future directions for the research on Pyridine, 2-chloro-4-(methylsulfonyl)-. One area of research could be the development of new synthetic methods for the preparation of Pyridine, 2-chloro-4-(methylsulfonyl)- and its derivatives. Another area of research could be the study of the mechanism of action of Pyridine, 2-chloro-4-(methylsulfonyl)- and its derivatives in various biological systems. Additionally, the potential applications of Pyridine, 2-chloro-4-(methylsulfonyl)- in the treatment of various diseases such as cancer and neurodegenerative diseases could be explored. Finally, the development of new derivatives of Pyridine, 2-chloro-4-(methylsulfonyl)- with improved properties and reduced toxicity could be an important area of research.
Conclusion:
In conclusion, Pyridine, 2-chloro-4-(methylsulfonyl)- is a versatile compound that has potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties and to improve cognitive function in animal models. However, Pyridine, 2-chloro-4-(methylsulfonyl)- is a toxic compound and should be handled with care. Further research is needed to explore the potential applications of Pyridine, 2-chloro-4-(methylsulfonyl)- and its derivatives in various biological systems and to develop new derivatives with improved properties and reduced toxicity.

Synthesis Methods

Pyridine, 2-chloro-4-(methylsulfonyl)- is synthesized by reacting 2-chloro-4-nitropyridine with dimethyl sulfoxide (DMSO) in the presence of a base such as potassium carbonate (K2CO3). This reaction is known as the Pummerer rearrangement and results in the formation of Pyridine, 2-chloro-4-(methylsulfonyl)-.

Scientific Research Applications

Pyridine, 2-chloro-4-(methylsulfonyl)- has been extensively used in scientific research due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. It has been used as a building block for the synthesis of various compounds such as pyridine-2,4-dicarboxylates, pyridine-2,4,6-tricarboxylates, and pyridine-2,4,5-tricarboxylates. It has also been used in the synthesis of pharmaceuticals such as anti-inflammatory agents, anti-cancer agents, and anti-viral agents.

Safety and Hazards

While specific safety and hazard information for “Pyridine, 2-chloro-4-(methylsulfonyl)-” is not available in the retrieved papers, it’s important to handle such chemicals with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

2-chloro-4-methylsulfonylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S/c1-11(9,10)5-2-3-8-6(7)4-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USPURJZIFMFHCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=NC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

99903-03-4
Record name 2-chloro-4-methanesulfonylpyridine
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